molecular formula C12H11N3O3 B12912375 Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate CAS No. 185154-82-9

Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate

Cat. No.: B12912375
CAS No.: 185154-82-9
M. Wt: 245.23 g/mol
InChI Key: IWFJOMBXTMMNHK-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate is a heterocyclic compound that contains both a benzoate and a pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate typically involves the reaction of 2-amino-5-hydroxybenzoic acid with pyrimidine derivatives under specific conditions. One common method includes the esterification of 2-amino-5-hydroxybenzoic acid to form methyl 2-amino-5-hydroxybenzoate, followed by the nucleophilic substitution reaction with pyrimidine-2-yl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(pyridin-2-yloxy)benzoate
  • Methyl 2-amino-5-(quinolin-2-yloxy)benzoate
  • Methyl 2-amino-5-(thiazol-2-yloxy)benzoate

Uniqueness

Methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate is unique due to the presence of the pyrimidine moiety, which imparts specific biological activities and chemical properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

185154-82-9

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 2-amino-5-pyrimidin-2-yloxybenzoate

InChI

InChI=1S/C12H11N3O3/c1-17-11(16)9-7-8(3-4-10(9)13)18-12-14-5-2-6-15-12/h2-7H,13H2,1H3

InChI Key

IWFJOMBXTMMNHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=NC=CC=N2)N

Origin of Product

United States

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